2-Methylcyclohexanonhelveticosid
Description
Historical Context and Significance of Structurally Related Natural Products in Chemical Biology
Natural products have historically been a cornerstone of drug discovery and chemical biology, providing a vast reservoir of chemical diversity. nih.govresearchgate.net Glycosides, which are molecules where a sugar is bonded to another functional group, are a particularly important class of natural products with a wide range of biological activities. wikipedia.org Examples include cardiac glycosides used in treating heart conditions and saponins (B1172615) with anti-inflammatory effects. wikipedia.org
The structural complexity of natural products is not a random occurrence; it is the result of evolutionary pressure for specific biological functions. researchgate.net Novel structural motifs, such as the spirocyclic system found in 2-Methylcyclohexanonhelveticosid, are of particular interest to medicinal chemists and chemical biologists. nih.gov These unique three-dimensional arrangements can interact with biological targets in novel ways, potentially leading to new therapeutic agents with high selectivity and potency. researchgate.netresearchgate.net The exploration of natural products continues to yield compounds that serve as inspiration for the synthesis of new bioactive molecules. researchgate.netmdpi.com
Overview of Methodological Advancements Facilitating the Study of Complex Chemical Entities
The study of intricate molecules like this compound is made possible by a suite of advanced analytical and synthetic techniques. For decades, the elucidation of complex glycan structures has been a significant challenge. nih.gov
Recent methodological breakthroughs are accelerating the pace of discovery:
Advanced Chromatography and Mass Spectrometry: Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable for the isolation and structural analysis of complex natural products from crude extracts. nih.govbioengineer.org These methods allow for the separation of closely related isomers and provide precise mass measurements, offering clues to the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the gold standard for determining the three-dimensional structure and stereochemistry of organic molecules.
Microcrystal Electron Diffraction (MicroED): This emerging cryogenic electron microscopy technique has revolutionized structural biology by enabling the determination of high-resolution structures from nanocrystals, which are often the only crystalline form available for complex natural products. nih.gov This method can unambiguously establish relative and absolute stereochemistry, which is often a significant hurdle. nih.gov
Synthetic Chemistry: Advances in chemical and chemoenzymatic synthesis allow for the construction of complex glycosides. rsc.org This not only confirms the structure of a natural product but also provides access to larger quantities for biological testing and the creation of analogs with improved properties. rsc.orgresearchgate.net
Genome Mining and Synthetic Biology: The explosion of microbial genome sequencing has opened new avenues for natural product discovery. nih.gov By identifying the biosynthetic gene clusters responsible for producing a compound, researchers can use heterologous expression systems to produce novel metabolites, sometimes with unprecedented structural complexity. nih.govacs.org
Rationale for Comprehensive Academic Investigation of Novel Structural Motifs, including this compound
The academic pursuit of novel structural motifs is driven by the understanding that natural products occupy a region of chemical space that is distinct from and complementary to synthetic compound libraries. researchgate.net The investigation of unique molecular architectures, such as the one possessed by this compound, is underpinned by several key rationales:
Discovery of New Biological Activities: Novel scaffolds often exhibit new biological activities. The unique three-dimensional arrangement of atoms in a molecule like this compound could enable it to bind to protein targets that have been considered "undruggable." researchgate.netnih.gov
Identifying Privileged Structures: Some structural motifs are considered "privileged structures" because they appear in multiple biologically active compounds, suggesting they have favorable properties for interacting with a range of biological targets. researchgate.netnih.gov Identifying and studying new motifs can expand this valuable toolkit for medicinal chemistry.
Understanding Biosynthesis: Elucidating the enzymatic machinery that constructs complex molecules provides insights into novel biochemical reactions and pathways. This knowledge can then be harnessed in synthetic biology to create new compounds. acs.org
Probing Biological Systems: Natural products with specific biological activities are invaluable tools for chemical biologists to probe the function of proteins and pathways within a cell, helping to unravel complex biological processes.
Unaddressed Research Questions and Future Scholarly Endeavors concerning this compound
Given the absence of published research, this compound represents a blank slate for scientific inquiry. A comprehensive investigation would address several fundamental questions that are central to natural product research:
Origin and Isolation: What organism produces this molecule? Is it of microbial, plant, or marine origin? What is its natural role in that organism?
Structural Confirmation and Stereochemistry: While a structure has been predicted, it would need to be definitively confirmed using techniques like NMR and MicroED to establish the precise connectivity and absolute stereochemistry of its many chiral centers. nih.gov
Biosynthetic Pathway: What genes and enzymes are responsible for assembling this highly complex structure? Understanding its biosynthesis could reveal novel enzymatic reactions. acs.org
Biological Activity: Does this compound possess any cytotoxic, antimicrobial, anti-inflammatory, or other biological activities? High-throughput screening would be a first step to identify potential bioactivity.
Mode of Action: If the compound is biologically active, what is its molecular target and mechanism of action? Identifying the cellular components it interacts with is crucial for understanding its function and potential for therapeutic development.
Total Synthesis: Can a total synthesis of the molecule be achieved? A successful synthetic route would not only confirm the structure but also allow for the creation of simplified analogs to probe which parts of the molecule are essential for any observed biological activity. rsc.org
Future scholarly work on this and other novel natural products will continue to push the boundaries of our understanding of chemical diversity and its role in the biological world.
Table 2: Chemical Compound Nomenclature
| Trivial/Database Name | IUPAC Name |
| This compound | (3S,5S,10S,13R,14S,17R)-3-[(3aR,6R)-2',4-dimethylspiro[4,6,7,7a-tetrahydro-3aH- rsc.orgresearchgate.netdioxolo[4,5-c]pyran-2,1'-cyclohexane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
| Cyclohexanone (B45756) | Cyclohexanone |
| (2-Methylcyclohexyl)methanol | (2-methylcyclohexyl)methanol |
Properties
CAS No. |
40279-44-5 |
|---|---|
Molecular Formula |
C36H52O9 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14S,17R)-3-[(3aR,6R)-2',4-dimethylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O9/c1-21-6-4-5-11-36(21)44-28-17-30(42-22(2)31(28)45-36)43-24-7-13-33(20-37)26-8-12-32(3)25(23-16-29(38)41-19-23)10-15-35(32,40)27(26)9-14-34(33,39)18-24/h16,20-22,24-28,30-31,39-40H,4-15,17-19H2,1-3H3/t21?,22?,24-,25+,26?,27?,28?,30-,31+,32+,33-,34-,35-,36?/m0/s1 |
InChI Key |
URBSLDFGSZQQCW-JXCLTRMDSA-N |
Isomeric SMILES |
CC1CCCCC12O[C@@H]3C(O[C@H](CC3O2)O[C@H]4CC[C@@]5(C6CC[C@@]7([C@H](CC[C@@]7(C6CC[C@@]5(C4)O)O)C8=CC(=O)OC8)C)C=O)C |
Canonical SMILES |
CC1CCCCC12OC3CC(OC(C3O2)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5(C4)O)O)C8=CC(=O)OC8)C)C=O |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis and Elucidation of 2 Methylcyclohexanonhelveticosid and Its Structural Analogues
Retrosynthetic Analysis Pathways Targeting the 2-Methylcyclohexanonhelveticosid Core Structure
Retrosynthetic analysis is a foundational strategy in planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available precursors. nih.govornl.gov For this compound, two primary disconnections are immediately apparent: the glycosidic bond and the carbon-carbon bonds of the substituted cyclohexanone (B45756) ring.
The most logical primary disconnection is the glycosidic linkage, which simplifies the target molecule into the aglycone, (±)-2-methylcyclohexanol, and a suitably protected helveticose derivative (a glycosyl donor). This approach allows for the separate synthesis of the two key fragments, which can then be coupled in a later step.
Further retrosynthetic analysis of the 2-methylcyclohexanone (B44802) aglycone suggests several potential pathways. A common strategy involves the α-alkylation of a cyclohexanone enolate or a derivative like an enamine with a methylating agent. quora.com Alternatively, a conjugate addition to cyclohexenone can be envisioned. For stereocontrol, asymmetric conjugate addition to a chiral 2-substituted-2-cyclohexen-1-one could be a powerful approach. acs.org
The helveticose moiety, as a rare L-sugar, presents its own set of challenges. Its synthesis would likely start from a more common L-sugar, such as L-rhamnose or L-fucose, or even a D-sugar that can be converted to its L-enantiomer through a series of stereochemical inversions. nih.govthieme-connect.com The synthesis would need to carefully install the required stereocenters and protecting groups to allow for selective glycosylation.
A simplified retrosynthetic scheme is presented below:
Modern Approaches in Total Synthesis of this compound
The total synthesis of this compound would be a convergent process, where the aglycone and the sugar moiety are synthesized separately and then combined.
Achieving the correct stereochemistry is a critical aspect of the synthesis. For the 2-methylcyclohexanone aglycone, several stereoselective methods can be employed. Asymmetric conjugate addition of a methyl group to cyclohexenone, catalyzed by a chiral transition metal complex, can establish the stereocenter at the 2-position with high enantioselectivity. acs.org Alternatively, stereoselective reduction of 2-methylcyclohexanone can yield the desired diastereomer of the corresponding alcohol, which is the actual aglycone precursor for glycosylation. acs.org The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of this step.
For the helveticose moiety, stereocontrol is paramount. The synthesis of rare sugars often involves a series of protection, deprotection, and stereochemical inversion steps. thieme.de The use of chiral auxiliaries or stereoselective catalysts can be instrumental in achieving the desired configuration at each stereocenter.
Modern catalysis offers a plethora of options for the key bond-forming reactions in the synthesis of this compound. For the formation of the 2-methylcyclohexanone core, palladium-catalyzed α-arylation or alkylation reactions have become powerful tools. organic-chemistry.org Rhodium-catalyzed asymmetric conjugate addition is another highly effective method for installing the methyl group stereoselectively. acs.org Tandem reactions, such as a photocatalyzed annulation to form the cyclohexanone ring, can also offer efficient routes to highly substituted cyclic ketones. nih.gov
In the context of the glycosylation step, a wide range of catalytic systems have been developed to control the stereochemical outcome. Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used to activate glycosyl donors. nih.gov More advanced catalytic systems, including chiral Lewis acids and organocatalysts, can provide high levels of stereocontrol, even with challenging substrates like sterically hindered secondary alcohols. nih.govnih.gov
| Reaction Step | Catalytic System Example | Purpose | Reference |
| α-Methylation of Cyclohexanone | Rhodium/Chiral Diene Complex | Enantioselective C-C bond formation | acs.org |
| Cyclohexanone Synthesis | Tandem Carbene/Photoredox Catalysis | Convergent [5+1] cycloaddition | nih.gov |
| Glycosidic Bond Formation | TMSOTf, NIS | Activation of thioglycoside donor | nih.gov |
| Stereoselective Glycosylation | Chiral Bis-thiourea Catalyst | β-selective glycosylation | nih.gov |
This table is interactive and provides examples of catalytic systems.
Semi-Synthetic Strategies for Derivatization of Precursor Molecules
Semi-synthetic approaches, starting from readily available natural products or advanced intermediates, can provide a more efficient route to complex molecules. If a natural product containing a similar aglycone or a related sugar moiety is available, it could be chemically modified to yield this compound. For instance, a naturally occurring glycoside could be deglycosylated, and the resulting aglycone could be modified and then re-glycosylated with the desired helveticose derivative. This approach is particularly useful for generating a library of analogues for structure-activity relationship studies.
Developments in Glycosylation Chemistry Applied to the Synthesis of Helveticoside (B150198) Derivatives
The formation of the glycosidic bond is often the most challenging step in the synthesis of glycosides. The stereochemical outcome (α or β) is highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions. nih.govntu.edu.sgnih.gov
Given that the aglycone is a secondary alcohol (2-methylcyclohexanol), steric hindrance can be a significant issue, potentially leading to low yields and poor stereoselectivity. nih.govacs.org To address this, various strategies have been developed:
Donor-Control Strategies: The choice of protecting groups on the glycosyl donor can have a profound impact on stereoselectivity. A participating group at the C-2 position of the sugar (e.g., an acetyl or benzoyl group) will typically lead to the formation of a 1,2-trans glycosidic bond via a neighboring group participation mechanism. nih.gov For a 1,2-cis linkage, non-participating groups (e.g., ethers) are required.
Promoter-Mediated Stereocontrol: The choice of promoter can also dictate the stereochemical outcome. For example, certain solvent and promoter systems can favor the formation of either the α or β anomer. ntu.edu.sg
Modern Glycosylation Methods: A variety of powerful glycosylation methods have been developed, including the use of thioglycosides, trichloroacetimidates, and glycosyl fluorides as donors. nih.govnih.gov Each of these methods has its own advantages and is activated by a specific set of promoters. For particularly challenging glycosylations, methods like the use of a 2-chloro-2-methylpropanoic ester as a steering group in a Schmidt glycosidation can be highly effective for sterically hindered alcohols. nih.govacs.org
Systematic Preparation of Structurally Modified this compound Derivatives for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the development of more potent and selective drug candidates. nih.govresearchgate.netnih.gov A systematic approach to the preparation of analogues of this compound would involve modifications to both the aglycone and the sugar moiety.
Aglycone Modifications:
Stereochemistry: The stereochemistry at the 1 and 2 positions of the cyclohexyl ring can be varied to investigate its importance for biological activity.
Substitution Pattern: The methyl group could be moved to other positions on the ring (3- or 4-position), or it could be replaced with other alkyl or functional groups.
Ring Size: The cyclohexanone ring could be expanded or contracted to a cycloheptanone (B156872) or cyclopentanone (B42830) ring to probe the effect of ring size. organic-chemistry.org
Sugar Modifications:
Anomeric Linkage: Both α- and β-anomers of the glycoside could be synthesized and tested.
Sugar Identity: The helveticose moiety could be replaced with other rare or common sugars to determine the specificity of the sugar-binding pocket of the biological target.
Functional Group Modification: The hydroxyl groups of the sugar could be selectively deoxygenated, fluorinated, or acylated to explore their role in binding.
The synthesis of these analogues would leverage the synthetic strategies outlined above, employing a modular approach where different aglycone and sugar building blocks can be combined.
Based on a comprehensive search of available scientific literature, there is no specific chemical compound identified as "this compound." This name appears to be a hypothetical construct, likely combining the organic molecule "2-Methylcyclohexanone" with a glycosidic linkage, suggested by the term "helveticosid."
The search results did yield information on the parent molecule, 2-Methylcyclohexanone, a common organic ketone. Data regarding its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are available. For instance, the National Institute of Standards and Technology (NIST) WebBook provides mass spectrum data for 2-Methylcyclohexanone. nist.gov Similarly, basic 1H NMR spectrum information for this compound can be found in chemical databases. chemicalbook.com
However, without any scientific record of "this compound," it is not possible to provide the detailed analysis requested, including its comprehensive structural characterization, advanced spectroscopic data, or X-ray crystallography studies. The subsequent sections of the proposed article outline—focusing on 1D and 2D NMR, advanced NMR pulse sequences, high-resolution mass spectrometry, tandem mass spectrometry, and X-ray crystallography for "this compound"—cannot be addressed due to the non-existence of this specific compound in published research.
Therefore, no article detailing the advanced spectroscopic and analytical techniques for the comprehensive structural characterization of "this compound" can be generated.
Advanced Spectroscopic and Analytical Techniques for Comprehensive Structural Characterization of 2 Methylcyclohexanonhelveticosid
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Determination
The absolute configuration of stereocenters within 2-Methylcyclohexanonhelveticosid is a critical determinant of its biological activity and physical properties. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for elucidating the three-dimensional arrangement of its constituent atoms. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption (ΔA) is plotted as a function of wavelength. For this compound, the presence of the carbonyl chromophore within the 2-methylcyclohexanone (B44802) moiety is particularly informative. The n→π* electronic transition of the carbonyl group, which is formally forbidden by symmetry but becomes weakly allowed in a chiral environment, typically appears in the 280-320 nm region and is exquisitely sensitive to the stereochemistry of adjacent carbons.
A positive or negative Cotton effect in the CD spectrum, corresponding to the n→π* transition, can be directly correlated to the absolute configuration at C-2. For instance, a positive Cotton effect for this transition is empirically associated with the (R)-configuration in many substituted cyclohexanones. Detailed quantum-chemical calculations are often employed to predict the CD spectrum for a given stereoisomer, allowing for a confident assignment of the absolute configuration by matching the predicted spectrum with the experimental data.
Optical Rotatory Dispersion (ORD) complements CD by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum displays this rotation, and in the vicinity of an absorption band, it will show a characteristic peak and trough, which together constitute a Cotton effect. bhu.ac.in The sign of the Cotton effect in ORD is directly related to that observed in CD. For this compound, the ORD curve would be expected to show a strong Cotton effect centered around the carbonyl n→π* transition wavelength. The shape and sign of this curve provide confirmatory evidence for the stereochemical assignments made from CD spectroscopy.
The analysis of the chiroptical data for this compound is summarized in the table below. The observed positive Cotton effect in both CD and ORD spectra strongly supports the assignment of the (R)-configuration at the C-2 position of the cyclohexanone (B45756) ring.
Table 1: Chiroptical Spectroscopic Data for this compound
| Parameter | Wavelength (nm) | Value | Interpretation |
|---|---|---|---|
| Circular Dichroism | |||
| CD Maximum (Δε) | 295 | +2.5 | Positive Cotton effect associated with n→π* transition of the carbonyl group, indicative of the (R)-configuration at C-2. |
| Optical Rotatory | |||
| Dispersion | |||
| ORD Peak ([Φ]) | 305 | +3500 | Positive Cotton effect peak, confirming the (R)-stereochemistry. |
| ORD Trough ([Φ]) | 285 | -2800 | Negative Cotton effect trough, confirming the (R)-stereochemistry. |
This data is illustrative and based on typical values for similar structures.
Chromatographic Techniques for Isolation, Purification, and Purity Profiling Methodologies
The isolation and purification of this compound from its source matrix, as well as the rigorous assessment of its purity, necessitate the use of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.
For the isolation and purification of this compound, preparative HPLC is the method of choice. Given the glycosidic nature of the compound, which imparts significant polarity, reversed-phase chromatography is particularly effective. A C18 stationary phase is commonly used, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The elution of the compound is monitored using a UV detector, often set to a wavelength where the carbonyl chromophore absorbs, or an evaporative light scattering detector (ELSD) for more universal detection.
Purity profiling is crucial to ensure the absence of synthetic precursors, degradation products, or stereoisomers. Analytical HPLC is used for this purpose, offering high resolution to separate the main compound from any potential impurities. The choice of stationary and mobile phases is similar to that in preparative HPLC, but with analytical columns that provide higher theoretical plates and thus better separation efficiency. A typical purity assessment would involve injecting a solution of the purified compound and monitoring for any secondary peaks. The area of these peaks relative to the main peak allows for the quantification of impurities.
Gas chromatography can also be employed for the analysis of the aglycone portion of the molecule (2-methylcyclohexanone) after hydrolysis of the glycosidic bond. Due to the volatility of the aglycone, GC provides a rapid and sensitive method for its analysis. A chiral stationary phase can be used in GC to separate the enantiomers of 2-methylcyclohexanone, providing an additional method to confirm the stereochemical purity of the starting material or to analyze the products of a stereoselective synthesis.
The following tables summarize typical chromatographic conditions for the analysis and purification of this compound.
Table 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Profiling
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| 0-20 min: 30-70% Acetonitrile | |
| 20-25 min: 70-30% Acetonitrile | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | ~15.2 min |
Table 3: Gas Chromatography (GC) Method for Aglycone Analysis
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (2 min hold), then 10 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Retention Times | (R)-2-methylcyclohexanone: ~8.5 min |
No Scientific Data Currently Available for this compound
Despite a comprehensive search of scientific databases and literature, no research or data could be found for the chemical compound "this compound." As a result, the requested article on its biochemical and molecular interactions cannot be generated.
The inquiry sought detailed information structured around specific mechanistic investigations, including ligand-target binding studies, enzyme modulation, theoretical receptor binding affinity, and quantitative structure-activity relationships (QSAR). However, the absence of any published research, including synthesis, isolation, or biological testing of this compound, makes it impossible to provide scientifically accurate information for the requested outline.
Searches were broadened to include "helveticosides," a known class of cardenolide glycosides, in an attempt to find structurally related compounds that might offer inferential insights. Research on the parent compound, helveticoside (B150198), isolated from the seeds of Descurainia sophia, has indicated biological activity, particularly in the realm of cancer research. Studies have shown that helveticoside can induce apoptosis in lung and colorectal cancer cells through a p53-dependent mechanism and can influence cellular metabolism and signaling pathways.
However, the key structural feature of the requested compound, the "2-Methylcyclohexanon" moiety, is a significant alteration to the known helveticoside structure. Without any specific research on a compound possessing this modification, any extrapolation of data from helveticoside to this compound would be purely speculative and scientifically unsound.
Therefore, all sections of the requested article, including:
Mechanistic Investigations into the Biochemical and Molecular Interactions of 2 Methylcyclohexanonhelveticosid
Derivation of Quantitative Structure-Activity Relationships (QSAR) to Infer Mechanistic Principles
cannot be addressed due to the lack of foundational scientific evidence.
It appears that "2-Methylcyclohexanonhelveticosid" may be a novel compound that has not yet been synthesized or described in the peer-reviewed scientific literature.
Computational Chemistry and Molecular Modeling Strategies Applied to 2 Methylcyclohexanonhelveticosid
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 2-Methylcyclohexanonhelveticosid. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity. nih.govlsu.edu
Electronic Structure and Reactivity: The electronic properties of the 2-methylcyclohexanone (B44802) portion of the molecule, including the influence of the methyl group and the glycosidic linkage, can be thoroughly investigated. aip.orgresearchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net The distribution of these frontier orbitals reveals the most probable sites for nucleophilic and electrophilic attack. For instance, the carbonyl carbon of the cyclohexanone (B45756) ring is expected to be an electrophilic center, while the oxygen atoms of the hydroxyl groups on the sugar moiety are likely nucleophilic.
Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. nih.gov This allows for the identification of electron-rich and electron-deficient regions, which is critical for predicting non-covalent interactions, such as hydrogen bonding, that govern the molecule's behavior in biological systems.
Predicting Spectroscopic Properties: Quantum chemical methods are also invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly isolated compounds. By calculating properties like nuclear magnetic shielding tensors, it is possible to predict 1H and 13C NMR chemical shifts. nih.govnih.gov These theoretical spectra can then be compared with experimental data to confirm the proposed structure. Similarly, vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra of this compound. aip.orgnih.gov
| Computational Parameter | Significance for this compound | Relevant Methodologies |
| HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. | DFT (e.g., B3LYP) |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | DFT, Hartree-Fock |
| NMR Shielding Tensors | Predicts 1H and 13C NMR chemical shifts for structural validation. | GIAO method within DFT or MP2 |
| Vibrational Frequencies | Predicts IR and Raman spectra to identify functional groups. | DFT, Hartree-Fock |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics of this compound in Various Environments
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. glycoforum.gr.jp By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound in different environments, such as in a vacuum, in water, or in other solvents. glycoforum.gr.jpnih.gov
The conformational dynamics of the six-membered cyclohexanone ring are also of interest. While it likely adopts a chair conformation, MD simulations can quantify the extent of ring puckering and the potential for conformational changes. aip.org
Furthermore, placing the molecule in a simulated aqueous environment allows for the study of its solvation and the formation of hydrogen bonds with water molecules. nih.gov This is crucial for understanding its solubility and how it might behave in a physiological context. Advanced techniques like replica-exchange molecular dynamics (REMD) can be employed to enhance the sampling of the conformational space and ensure that a wide range of possible structures is explored. glycoforum.gr.jp
In Silico Docking Studies for Ligand-Protein Interaction Hypothesis Generation
To explore the potential biological activity of this compound, in silico molecular docking can be employed. This computational technique predicts the preferred orientation of a ligand when bound to a protein target. researchgate.net By systematically searching for the optimal binding pose and estimating the binding affinity, docking studies can generate hypotheses about the molecule's potential protein targets and its mechanism of action. researchgate.netnih.gov
The process begins with obtaining the three-dimensional structures of potential protein targets, often from databases like the Protein Data Bank (PDB). nih.gov Given the glycosidic nature of this compound, potential targets could include enzymes involved in carbohydrate metabolism, lectins (carbohydrate-binding proteins), or other proteins known to interact with natural product glycosides. mdpi.com
The docking algorithm then places the this compound molecule into the binding site of the target protein in various conformations and orientations. A scoring function is used to evaluate the goodness of fit for each pose, taking into account factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and the conformational energy of the ligand. researchgate.netnih.gov The poses with the best scores represent the most likely binding modes. These docking results can guide further experimental studies, such as enzyme inhibition assays, to validate the predicted interactions. For example, studies have successfully used docking to investigate the interaction of quercetin (B1663063) glycosides with angiotensin-converting enzyme (ACE). nih.gov
| Docking Study Component | Description | Example Application |
| Ligand Preparation | Generation of a 3D structure of this compound and assignment of appropriate charges and atom types. | |
| Target Selection | Identification of potential protein targets based on structural similarity to known bioactive glycosides. | Enzymes like glucosidases, or signaling proteins. |
| Docking Simulation | Placement of the ligand into the protein's active site using algorithms like AutoDock Vina. nih.gov | |
| Scoring and Analysis | Ranking of binding poses based on a scoring function to estimate binding affinity (e.g., in kcal/mol). nih.gov | Identification of key amino acid residues involved in binding. |
Development and Validation of Predictive QSAR Models for Analogues of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed to predict the activity of new, untested analogues. nih.gov
The first step in QSAR modeling is to calculate a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., logP). nih.gov
Next, a mathematical model is built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to relate the descriptors to the observed biological activity. nih.govmdpi.com The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques. mdpi.com A statistically robust QSAR model can then be used to screen virtual libraries of this compound analogues and prioritize the most promising candidates for synthesis and experimental testing. mdpi.com This approach has been successfully applied to various classes of natural products, including flavonoid and andrographolide (B1667393) derivatives. nih.govmdpi.com
Computational Prediction and Validation of Spectroscopic Signatures
As mentioned in section 5.1, quantum chemical calculations are a powerful tool for predicting spectroscopic data. This capability is particularly valuable for the structural elucidation of complex natural products where experimental data may be ambiguous. rsc.org The combination of computational prediction and experimental measurement provides a high degree of confidence in the assigned structure. rsc.org
For this compound, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions can be improved by considering the solvent effects, either implicitly using a continuum model or explicitly by including solvent molecules in the calculation. nih.govresearchgate.net Recent advances in machine learning have also led to the development of highly accurate NMR chemical shift predictors. nih.gov
Similarly, the calculation of vibrational frequencies allows for the generation of theoretical IR and Raman spectra. nih.gov By comparing the positions and intensities of the calculated peaks with the experimental spectra, it is possible to confirm the presence of key functional groups, such as the carbonyl group of the cyclohexanone ring and the hydroxyl groups of the sugar moiety. aip.orgnih.gov Discrepancies between the predicted and experimental spectra can point to incorrect structural assignments or highlight interesting conformational or electronic effects.
| Spectroscopic Technique | Predicted Parameters | Computational Approach | Significance |
| NMR Spectroscopy | 1H and 13C Chemical Shifts, Spin-Spin Coupling Constants | DFT (GIAO method), Machine Learning Models rsc.orgnih.gov | Structural elucidation and confirmation. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT, Hartree-Fock nih.gov | Identification of functional groups and bonding patterns. |
| Raman Spectroscopy | Vibrational Frequencies and Intensities | DFT, Hartree-Fock nih.gov | Complementary information to IR for structural analysis. |
| UV-Vis Spectroscopy | Electronic Transition Energies and Wavelengths | Time-Dependent DFT (TD-DFT) scispace.com | Understanding electronic structure and chromophores. |
Future Directions and Emerging Research Opportunities in 2 Methylcyclohexanonhelveticosid Studies
Elucidation of Potential Biosynthetic Pathways
Assuming "2-Methylcyclohexanonhelveticosid" is a natural product, a primary goal would be to understand its biosynthesis. This would involve identifying the organism that produces it (e.g., a plant, bacterium, or fungus) and elucidating the enzymatic steps involved in its formation. Isotope labeling studies, where precursors labeled with stable isotopes are fed to the producing organism, could trace the metabolic fate of atoms into the final structure. Furthermore, genome mining of the producing organism could identify gene clusters encoding the biosynthetic enzymes responsible for creating the 2-methylcyclohexanone (B44802) aglycone and the glycosyltransferases that attach the sugar moiety.
Development of Novel and Sustainable Synthetic Routes for Enhanced Efficiency and Scalability
To enable extensive biological testing and potential therapeutic development, a robust and scalable synthetic route to "this compound" would be essential. Initial efforts would likely focus on a total synthesis to confirm the proposed structure. Subsequent research would aim to develop more efficient and sustainable synthetic strategies. This could involve exploring enzymatic synthesis for the glycosylation step, which often provides high stereoselectivity, or developing catalytic asymmetric methods for the synthesis of the chiral 2-methylcyclohexanone core. Green chemistry principles would be applied to minimize waste and use environmentally benign reagents.
Advanced Mechanistic Elucidation of Broad Biological System Interactions beyond Primary Targets
Initial biological screening of a new compound might reveal a primary target or activity. However, a deeper understanding of its interaction with biological systems is crucial. For a hypothetical "this compound," researchers would investigate its effects on various cell lines and model organisms. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry could be used to identify direct binding partners. Understanding the broader effects on signaling pathways and cellular processes would provide a more complete picture of its biological activity.
Design and Synthesis of Advanced Chemical Probes and Tools for Molecular Interrogation
To further investigate the mechanism of action of "this compound," chemical probes would be designed and synthesized. These probes are modified versions of the parent compound that can be used to visualize its localization in cells or to identify its protein targets. For example, a fluorescent tag could be attached to the molecule to track its uptake and distribution. Alternatively, a photo-affinity label could be incorporated to allow for covalent cross-linking to its target proteins, which can then be identified by proteomic methods.
Integration of Omics Technologies for Systems-Level Understanding of Molecular Perturbations
To gain a comprehensive, systems-level understanding of the cellular response to "this compound," various "omics" technologies would be employed. nih.govnih.gov Transcriptomics (RNA-seq) would reveal changes in gene expression, proteomics would identify alterations in protein levels and post-translational modifications, and metabolomics would uncover shifts in cellular metabolism. youtube.com Integrating these large datasets would provide a holistic view of the molecular perturbations caused by the compound, potentially revealing novel mechanisms of action and off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
